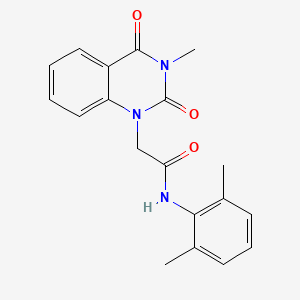
N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide, commonly known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors, which can selectively target specific enzymes and proteins involved in various biological processes.
Mecanismo De Acción
DFP-10825 exerts its pharmacological effects by selectively inhibiting the activity of COX-2 and PDE4 enzymes. COX-2 is an enzyme that is upregulated in response to inflammation and is responsible for the production of prostaglandins, which are mediators of pain and inflammation. PDE4 is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in cells, which plays a crucial role in various cellular processes, including inflammation and immune response. By inhibiting the activity of these enzymes, DFP-10825 can reduce inflammation and pain, and also modulate the immune response.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit potent anti-inflammatory and analgesic effects in various preclinical models. In a study conducted on rats, DFP-10825 was found to significantly reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in the paw tissue. This compound was also found to reduce the levels of prostaglandin E2 (PGE2), a mediator of pain and inflammation, in the spinal cord of rats. Additionally, DFP-10825 was found to modulate the immune response by reducing the levels of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DFP-10825 is its selectivity towards COX-2 and PDE4 enzymes, which makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, the limitations of DFP-10825 include its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, the toxicity and safety profile of DFP-10825 need to be further investigated before its clinical use.
Direcciones Futuras
DFP-10825 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for research on DFP-10825 include:
1. Investigating the safety and toxicity of DFP-10825 in humans.
2. Developing new formulations of DFP-10825 to improve its solubility and bioavailability.
3. Studying the efficacy of DFP-10825 in various animal models of inflammation and pain.
4. Investigating the potential of DFP-10825 as a therapeutic agent for cancer and other diseases.
5. Exploring the mechanism of action of DFP-10825 in detail to identify new targets for drug development.
Conclusion:
DFP-10825 is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selectivity towards COX-2 and PDE4 enzymes makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. However, further research is needed to investigate its safety, toxicity, and efficacy in humans, and to explore its potential as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
The synthesis of DFP-10825 involves several steps, including the reaction of 2,6-difluoroaniline with 4-fluorophenol, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain the final compound. The overall yield of this synthesis method is approximately 40%, making it a viable option for large-scale production of DFP-10825.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Recent studies have shown that this compound can inhibit the activity of several enzymes and proteins, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the development and progression of these diseases.
Propiedades
IUPAC Name |
N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-9-4-6-10(7-5-9)20-8-13(19)18-14-11(16)2-1-3-12(14)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZLREWQOPECGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)COC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-2-(4-fluorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)
![2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5755206.png)
![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)


![N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5755231.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5755246.png)

![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)

